Clotrimazole is a synthetic organic compound belonging to the class of azole antifungals. [] It is primarily recognized for its broad-spectrum antifungal activity, particularly against Candida albicans and other fungal species. [] While widely known for its use in treating various fungal infections, clotrimazole has also garnered significant interest in scientific research for its potential applications beyond antifungal therapy.
Clotrimazole exerts its antifungal activity by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. [] It achieves this by targeting the enzyme 14α-demethylase, also known as cytochrome P450 14α-demethylase (CYP51), which is involved in the conversion of lanosterol to ergosterol. [] This disruption in ergosterol biosynthesis compromises the integrity and function of the fungal cell membrane, ultimately leading to growth inhibition or cell death. []
Candidiasis Treatment: It effectively targets Candida species, particularly Candida albicans, making it a valuable agent in managing candidiasis, including vulvovaginal candidiasis, oropharyngeal candidiasis, and cutaneous candidiasis. [, , , , , , , ]
Dermatophytosis Treatment: Clotrimazole exhibits efficacy against dermatophytes, making it suitable for treating fungal infections affecting the skin, hair, and nails, such as tinea pedis (athlete's foot). [, , ]
Mycotic Rhinitis-Rhinosinusitis Treatment: Research suggests the potential of topical clotrimazole, in combination with meticulous debridement, for treating mycotic rhinitis-rhinosinusitis in dogs. []
Otomycosis Treatment: Studies indicate that clotrimazole can be an effective topical treatment option for otomycosis, a fungal infection of the ear canal. []
In vitro studies have demonstrated clotrimazole's ability to inhibit the proliferation, viability, and glycolysis of human breast cancer cells. [] It preferentially affects more aggressive breast cancer cell lines while showing minimal impact on non-tumor breast cells. [] Further research is needed to explore its potential as an anticancer agent.
Clotrimazole has been shown to activate p38 mitogen-activated protein kinase (MAPK), leading to the induction of multidrug resistance-associated protein 3 (MRP3) through a novel transcriptional element. [] This finding suggests a potential role for clotrimazole in modulating multidrug resistance in cancer cells.
Research investigating the environmental fate of clotrimazole in agricultural soil revealed its dissipation through the formation of nonextractable residues and the detectable extractable residue (2‐chlorophenyl)diphenyl methanol. [] This information is crucial for assessing the potential environmental impact of clotrimazole.
Clotrimazole has been shown to inhibit microsomal metabolism and impact the pharmacokinetics of albendazole, a widely used anthelmintic drug. [] This interaction is attributed to clotrimazole's ability to abolish microsomal sulfonase activity, affecting the formation of albendazole sulfoxide and albendazole sulfone. []
Cubosomes: These nanocarriers have shown potential in improving the topical delivery and skin retention of clotrimazole. []
Cross-Linkable Star-Hyperbranched Unimolecular Micelles: These micelles enhance clotrimazole's solubility in aqueous media, potentially improving its bioavailability and antitumor activity. []
Clotrimazole Ethosomes: These ethosomes are being investigated for their potential in preventing and treating dermatomycosis in rabbits. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8